Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride
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Overview
Description
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group, a thienyl ring, and a diethylamino propyl chain. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride typically involves multiple steps:
Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an amine.
Introduction of the Thienyl Ring: The thienyl ring can be introduced through a Friedel-Crafts acylation reaction.
Attachment of the Diethylamino Propyl Chain: This step involves the reaction of a diethylamine with a suitable propyl halide.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thienyl ring.
Reduction: Reduction reactions may target the acetamide group or the thienyl ring.
Substitution: The diethylamino propyl chain can undergo substitution reactions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride
- Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(methylamino)propyl)-, monohydrochloride
Uniqueness
The unique combination of the acetamide group, thienyl ring, and diethylamino propyl chain in Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride gives it distinct chemical properties
Properties
CAS No. |
122777-85-9 |
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Molecular Formula |
C15H26ClN3O2S |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
N-[3-[acetyl-[3-(diethylamino)propyl]amino]thiophen-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H25N3O2S.ClH/c1-5-17(6-2)9-7-10-18(13(4)20)14-8-11-21-15(14)16-12(3)19;/h8,11H,5-7,9-10H2,1-4H3,(H,16,19);1H |
InChI Key |
ZXTZKFNWIMENQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN(C1=C(SC=C1)NC(=O)C)C(=O)C.Cl |
Origin of Product |
United States |
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